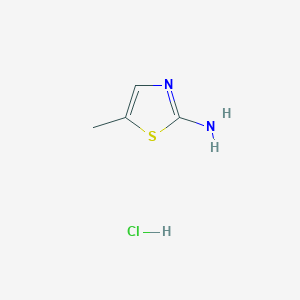

5-Methylthiazol-2-amine hydrochloride

描述

Significance of Thiazole (B1198619) Heterocycles in Chemical and Biomedical Sciences

Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the aromatic ring. guidechem.comgoogle.com This structural motif is not merely a chemical curiosity; it is a cornerstone in a vast array of biologically active molecules. The thiazole ring's unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. guidechem.comnih.gov

The significance of the thiazole ring is underscored by its presence in numerous natural products, including Vitamin B1 (Thiamine), and in a multitude of synthetic drugs. guidechem.com Thiazole derivatives have been successfully developed into drugs with diverse therapeutic applications, such as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. guidechem.comchemicalbook.com For instance, the thiazole nucleus is an integral part of the structure of penicillin, which revolutionized the treatment of bacterial infections. nih.gov

Structural Classification and General Importance of 2-Aminothiazoles

Within the broad family of thiazoles, the 2-aminothiazole (B372263) scaffold is of particular importance in medicinal chemistry. nih.govnih.gov This substructure is characterized by an amino group attached to the second carbon atom of the thiazole ring. The presence of this amino group provides a crucial handle for synthetic modification, allowing chemists to build a diverse library of compounds with varying biological activities. jocpr.com

The 2-aminothiazole moiety is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the incorporation of the 2-aminothiazole core into a wide array of therapeutic agents, targeting conditions ranging from bacterial infections and inflammation to cancer and HIV.

Position of 5-Methylthiazol-2-amine Hydrochloride within Contemporary Research

This compound serves as a crucial building block in contemporary chemical synthesis and pharmaceutical research. chemimpex.com Its primary and most well-documented role is as a key intermediate in the industrial synthesis of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis of Meloxicam from this precursor highlights the practical importance of 5-methylthiazol-2-amine in the pharmaceutical industry. chemicalbook.com

Beyond its application in Meloxicam synthesis, this compound is a versatile precursor for the development of other novel chemical entities. chemimpex.com Researchers utilize this compound to create more complex molecules with potential applications in both medicine and agriculture. chemimpex.com For example, derivatives of 2-amino-5-methylthiazole (B129938) have been synthesized and investigated for their potential antioxidant and other biological activities. nih.gov The stability and reactivity of this compound make it a valuable tool for medicinal chemists exploring new therapeutic agents, including those with antimicrobial and anticancer properties. chemimpex.com Its use in creating diverse molecular structures underscores its ongoing importance in the field of drug discovery and development. helixchrom.com

Compound Information

| Compound Name |

| This compound |

| 5-Methylthiazol-2-amine |

| Meloxicam |

| Thiamine |

| Penicillin |

Chemical and Physical Properties of 5-Methylthiazol-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H6N2S | |

| Molecular Weight | 114.17 g/mol | |

| Appearance | Yellowish needle-shaped crystals or powder | guidechem.com |

| Melting Point | 93-98 °C | |

| Boiling Point | 232.5±9.0 °C at 760 mmHg | |

| Flash Point | 94.4±18.7 °C | |

| Density | 1.3±0.1 g/cm³ |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

5-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBIAADFHLMYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylthiazol 2 Amine

Established Organic Synthesis Routes to the Thiazole (B1198619) Core

The construction of the 2-amino-5-methylthiazole (B129938) nucleus is predominantly achieved through the Hantzsch thiazole synthesis, a classic and versatile method for forming thiazole rings. youtube.comnih.govyoutube.com This approach and its variations form the bedrock of synthetic strategies for this compound.

A primary and widely cited method for synthesizing the 2-amino-5-methylthiazole scaffold is the reaction between an α-halocarbonyl compound and a thiourea (B124793) precursor. nih.govnih.gov The Hantzsch synthesis involves the condensation and cyclization of these two components. youtube.com

A specific example involves the reaction of Ethyl 4-bromo-3-oxopentanoate with thiourea. nih.gov In this process, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom in the α-haloketone. youtube.com This initial S-alkylation is followed by an intramolecular condensation between the amino group and the ketone's carbonyl group, which, after dehydration, results in the formation of the aromatic thiazole ring. youtube.comyoutube.com

One study detailed the synthesis of ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate (B1210297) by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (B145695), sometimes utilizing microwave irradiation to facilitate the reaction. nih.gov The reaction proceeds through the formation of an intermediate which then cyclizes to yield the thiazole product. nih.gov This method highlights the utility of β-keto esters with α-halogenation as effective starting materials for building the desired thiazole core.

Table 1: Hantzsch Synthesis of a 2-Amino-5-methylthiazole Analogue

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|

While the Hantzsch synthesis is a cornerstone, modern organic chemistry has explored the use of transition metals to catalyze the formation and functionalization of heterocyclic scaffolds like thiazoles. core.ac.uk Although less common for the direct synthesis of the 2-amino-5-methylthiazole core from acyclic precursors, transition-metal catalysis plays a significant role in related transformations and the synthesis of complex thiazole derivatives. jocpr.com

Some methods utilize palladium catalysts for C-S bond formation in the synthesis of thiazoles. For instance, a variant of the Heck reaction has been used to prepare α-halo-substituted aldehydes, which are key precursors for 5-substituted thiazoles. researchgate.net In one specific case, 2-chloro-3-(2-thienyl)propanal was synthesized via a palladium-catalyzed reaction, which was then reacted with thiourea to form the 2-aminothiazole (B372263) ring. researchgate.net Other approaches have focused on copper-catalyzed aerobic oxidation or cycloaddition reactions to construct the 2,5-disubstituted thiazole skeleton. nih.gov These catalytic systems offer pathways that can potentially reduce the reliance on pre-functionalized starting materials like α-haloketones. nih.gov

Industrial Scale Preparative Strategies for 2-Amino-5-methylthiazole

On an industrial scale, efficiency, yield, and cost-effectiveness are paramount. The synthesis of 2-amino-5-methylthiazole, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, has been optimized for large-scale production. innospk.comdarshanpharmachem.com

A notable industrial method involves the cyclocondensation reaction of 2-chloropropionaldehyde with thiourea. google.com This process is advantageous as it can be carried out in an aqueous medium, and the 2-chloropropionaldehyde precursor can be generated at high yield from the chlorination of propionaldehyde. google.com The reaction between 2-chloropropionaldehyde and thiourea is typically performed by adding thiourea to an aqueous solution of the aldehyde and heating the mixture. google.com This method is reported to produce 2-amino-5-methylthiazole in high yields, making it suitable for bulk manufacturing. google.com

Table 2: Industrial Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reactants | 2-chloropropionaldehyde, Thiourea | google.com |

| Solvent | Aqueous Medium | google.com |

| Reaction Temperature | 20 to 120°C (preferably 40 to 100°C) | google.com |

| Reaction Time | 0.3 to 24 hours (preferably 1 to 15 hours) | google.com |

| Application | Intermediate for pharmaceuticals (e.g., Meloxicam) | innospk.comdarshanpharmachem.comgoogle.com |

The final product is a stable, yellow to white crystalline powder, which is typically packaged in 25 kg drums for commercial distribution, reflecting its production in large quantities. innospk.comdarshanpharmachem.com

Formation of the Hydrochloride Salt: Principles and Practical Considerations

The conversion of the free base, 5-Methylthiazol-2-amine, into its hydrochloride salt is a straightforward acid-base reaction. The amino group at the 2-position of the thiazole ring is basic and readily reacts with strong acids like hydrochloric acid (HCl) to form a stable salt.

The fundamental principle involves the protonation of the exocyclic amino group by HCl. This is typically achieved by dissolving the 5-Methylthiazol-2-amine base in a suitable organic solvent, such as ethanol or isopropanol, and then adding a solution of HCl (either as a gas or dissolved in a solvent like ether or isopropanol). The resulting hydrochloride salt, being ionic, is generally less soluble in organic solvents than the free base and will precipitate out of the solution. youtube.com

Practical considerations for this process include:

Stoichiometry: Precise control over the molar equivalents of the amine and HCl is necessary to ensure complete conversion without introducing excess acid, which could complicate purification.

Solvent Choice: The solvent must be able to dissolve the starting amine but promote the precipitation of the hydrochloride salt to allow for easy isolation.

Temperature Control: The reaction is often performed at reduced temperatures to control the exothermic nature of the neutralization and to maximize the precipitation of the product.

Purification: The precipitated salt is typically isolated by filtration, washed with a cold solvent to remove any unreacted starting materials or impurities, and then dried under a vacuum.

This salt formation step is crucial as it often improves the compound's stability, handling characteristics, and solubility in aqueous media for subsequent reaction steps.

Green Chemistry Approaches in 5-Methylthiazol-2-amine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazoles, to minimize environmental impact. nih.govosi.lv These approaches focus on using less hazardous reagents, employing renewable starting materials, and improving atom economy. bepls.com

Several green strategies are relevant to the synthesis of 5-Methylthiazol-2-amine:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of a related thiazole derivative from ethyl 4-bromo-3-oxopentanoate and thiourea. nih.govbepls.com

Use of Green Solvents: Conventional methods often use volatile organic solvents. Greener alternatives include water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) like choline (B1196258) chloride/glycerol. nih.govrsc.org The Hantzsch synthesis has been successfully performed in such solvent systems, reducing environmental hazards. rsc.org

Catalyst-Free and Recyclable Catalysts: Some protocols have been developed that proceed without a catalyst or use heterogeneous, recyclable catalysts. bepls.com For example, a synthesis of 2-aminothiazoles utilized a reusable, silica-supported tungstosilisic acid catalyst under ultrasonic irradiation. bepls.com Another approach employed a magnetically separable nanocatalyst for a one-pot synthesis, allowing for easy recovery and reuse of the catalyst. rsc.org

One-Pot Reactions: Modified Hantzsch syntheses that proceed as a one-pot reaction, where the α-halogenation of a ketone and the subsequent cyclization with thiourea occur in the same vessel, are gaining attention. rsc.org These procedures are more efficient as they reduce the number of workup and purification steps, saving time, energy, and materials. rsc.org

The application of these green methodologies offers a more sustainable and efficient route for the production of 5-Methylthiazol-2-amine and its derivatives. osi.lv

Comprehensive Chemical Transformations and Derivatization Studies

Reactivity of the Amino Group in 5-Methylthiazol-2-amine

The primary amino group attached to the thiazole (B1198619) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-donating nature of the thiazole ring, making it a potent nucleophile for various transformations, including amidation, condensation, and substitution reactions.

The formation of an amide bond is a common transformation of the amino group in 5-Methylthiazol-2-amine. This reaction, known as amidation, typically involves reacting the amine with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or esters, often under heating or with a catalyst. youtube.com The resulting N-thiazolyl amides are a significant class of compounds.

One documented example is the synthesis of 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxyde. chemicalbook.com This reaction involves the transamidation between 5-Methylthiazol-2-amine and a methyl carboxylate precursor, facilitated by a zinc-impregnated montmorillonite (B579905) clay catalyst (Zn-MK10) in refluxing o-xylene. chemicalbook.com This method highlights a green chemistry approach to synthesizing complex amide derivatives. chemicalbook.com Other examples include the preparation of butanamide derivatives, such as N-(5-methyl-1,3-thiazol-2-yl)-butanamide. google.com

| Amine Reactant | Carboxylic Acid Derivative | Conditions | Amide Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-methylthiazole (B129938) | Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Zn-MK10, o-xylene, reflux, 24h | 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxyde | 90% | chemicalbook.com |

| 2-Amino-5-methylthiazole | Butyryl chloride (presumed) | Not specified | N-(5-methyl-1,3-thiazol-2-yl)-butanamide | Not specified | google.com |

The primary amino group of 5-Methylthiazol-2-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netwjpsonline.com This reversible reaction typically occurs under acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. wjpsonline.com

While direct synthesis examples starting from 5-Methylthiazol-2-amine hydrochloride are not detailed in the provided results, studies on closely related structures demonstrate this reactivity. For instance, derivatives of 2-amino-5-methylthiazol have been condensed with various substituted aldehydes in refluxing ethanol (B145695) to yield the corresponding Schiff bases. nih.gov Similarly, copper(II) complexes have been synthesized using Schiff bases derived from the condensation of diethylenetriamine (B155796) with heterocyclic aldehydes, which are then adducted with 2-amino-5-methylthiazole. researchgate.net These examples underscore the utility of the 2-amino group in forming the C=N imine linkage characteristic of Schiff bases.

| Amine Reactant | Carbonyl Reactant | Conditions | Schiff Base Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-5-methylthiazol derivative | Substituted aromatic aldehydes | Ethanol, reflux | Substituted (thiazol-2-yl)imines | nih.gov |

| 2-Aminobenzothiazole | Aromatic aldehydes or ketones | Methanol, Mo-Al2O3 catalyst, room temp. | N-(benzo[d]thiazol-2-yl)imines |

The nucleophilic character of the amino group in 2-aminothiazole (B372263) derivatives allows it to participate in aromatic nucleophilic substitution (SNAr) reactions with highly electron-deficient aromatic systems. A kinetic study of the reaction between various 2-amino-4-arylthiazoles and the potent electrophile 4,6-dinitrobenzofuroxan (DNBF) in acetonitrile (B52724) has been conducted. cu.edu.eg

In this study, the reaction proceeds through the formation of an anionic covalent σ-adduct, a process where the exocyclic amino group acts as the nucleophile attacking the electron-deficient aromatic ring of DNBF. cu.edu.egresearchgate.net The rates of these reactions were used to assess and quantify the nucleophilic character of the aminothiazole derivatives. cu.edu.eg The study of 2-amino-5-methyl-4-phenylthiazole, a close analog, fits into this analysis, allowing for the determination of its nucleophilicity parameter (N). cu.edu.eg This demonstrates the capacity of the amino moiety to act as a potent nucleophile, forming new C-N bonds with suitable electrophilic partners. cu.edu.egresearchgate.net

| Nucleophile | Electrophile | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-Amino-5-methyl-4-phenylthiazole | 4,6-dinitrobenzofuroxan (DNBF) | Aromatic Nucleophilic Substitution (SNAr) | Formation of a C-N bonded σ-adduct; allows for the assessment of the nucleophilicity parameter (N) of the amine. | cu.edu.egresearchgate.net |

Functionalization of the Thiazole Ring System

Beyond the amino group, the thiazole ring itself can be functionalized. The existing amino and methyl substituents direct the position of further reactions on the ring, primarily through electrophilic substitution or by enabling cross-coupling reactions after an initial functionalization step like halogenation.

Electrophilic halogenation of 2-aminothiazoles is a well-established reaction. The C5 position of the 2-aminothiazole ring is highly activated and is the typical site for electrophilic substitution, such as bromination. jocpr.comlookchem.com This is commonly achieved using reagents like elemental bromine or N-bromosuccinimide (NBS). lookchem.com

In the case of 5-Methylthiazol-2-amine, the C5 position is already occupied by a methyl group. Therefore, electrophilic substitution is directed to the next available and activated position on the thiazole ring, which is the C4 position. The amino group at C2 is a powerful activating group, and while it directs ortho and para, in the context of the five-membered thiazole ring, its influence strongly activates the C5 position and, to a lesser extent, the C4 position for electrophilic attack. Although specific examples detailing the bromination of 5-Methylthiazol-2-amine were not found in the search results, the general principles of thiazole chemistry suggest that halogenation would occur at the C4 position. The synthesis of 5-substituted-2-aminothiazoles often proceeds via a two-step halogenation/nucleophilic substitution protocol, indicating that halogenation of the ring is a feasible and standard procedure. jocpr.com

Functionalization of the thiazole ring can be effectively achieved using modern organometallic cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. jocpr.com These methods typically require a halogenated thiazole derivative (e.g., a bromo- or iodo-thiazole) to act as the electrophilic partner in the catalytic cycle.

For instance, a bromo-thiazole derivative can undergo a Suzuki reaction with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond at the site of halogenation. nih.gov A relevant study reports the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, which involves a Suzuki reaction between an amide of 2-amino-5-bromothiazole and 4-fluorophenylboronic acid. nih.gov This demonstrates that a halogenated 5-methyl-2-aminothiazole derivative would be a viable substrate for introducing a wide variety of aryl, heteroaryl, or alkyl groups onto the thiazole ring via cross-coupling chemistry.

| Thiazole Substrate | Coupling Partner | Reaction Type | Result | Reference |

|---|---|---|---|---|

| Amide derivative of 2-amino-5-bromothiazole | 4-fluorophenylboronic acid | Suzuki Coupling | Formation of a C-C bond, linking the fluorophenyl group to the C5 position of the thiazole ring. | nih.gov |

Oxidation and Reduction Pathways of the Thiazole Nucleus

The thiazole nucleus of 5-methylthiazol-2-amine is a robust aromatic system, yet it can participate in specific oxidation and reduction reactions, often as part of a larger synthetic scheme to introduce new functionalities. While direct oxidation or reduction of the parent molecule is not a common standalone transformation, the reactivity of its derivatives reveals the electronic nature of the nucleus.

Derivatives of 2-amino-5-methylthiazole have been synthesized and evaluated for their antioxidant properties through various free radical scavenging assays. nih.govresearchgate.net These studies, which measure activities against species like 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, and superoxide (B77818) radicals, indirectly probe the redox potential of the molecular scaffold. nih.gov For instance, a series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated significant radical scavenging potential. nih.govresearchgate.net This antioxidant activity indicates that the thiazole moiety, as part of a larger conjugated system, can participate in electron-transfer processes, effectively being oxidized to neutralize the free radicals. nih.gov The efficiency of this process is heavily influenced by the electronic nature of the substituents attached to the scaffold. nih.govresearchgate.net

In synthetic transformations, the thiazole ring can be functionalized through electrophilic substitution, such as halogenation. This process typically proceeds through an addition-elimination mechanism. nih.gov The resulting halo-thiazole derivatives, for example, 2-amino-5-bromothiazole, can then undergo further reactions, including nucleophilic substitution or serving as a substrate for cross-coupling reactions like the Suzuki reaction to build more complex structures. nih.gov The sulfide (B99878) moiety of a substituted thiazole has also been shown to be susceptible to oxidation by agents like oxone, leading to the corresponding sulfonyl compound, which demonstrates the ability of the sulfur atom in the ring to undergo oxidation under specific conditions. nih.gov

Multi-Component Reactions Employing 5-Methylthiazol-2-amine

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, offering advantages in atom economy and procedural simplicity. researchgate.netnih.gov The 2-aminothiazole scaffold is a valuable building block in MCRs due to its distinct nucleophilic centers. frontiersin.org

Synthesis of Betti Base Derivatives

A notable application of 5-methylthiazol-2-amine in MCRs is the synthesis of Betti base derivatives. researchgate.netresearchgate.net The Betti reaction is a classic one-pot condensation involving an aldehyde, a primary or secondary amine, and a naphthol. researchgate.netnih.gov In a specific application, 5-methylthiazol-2-amine serves as the amine component, reacting with 2-naphthol (B1666908) and various aryl aldehydes to produce a series of novel 1-((5-methylthiazol-2-ylamino)(aryl)methyl)naphthalen-2-ol compounds. researchgate.netresearchgate.net

These three-component reactions have been optimized using conventional heating as well as green chemistry approaches like microwave irradiation and ultrasound, often catalyzed by silica (B1680970) sulfuric acid, leading to high yields. researchgate.netresearchgate.net The choice of aryl aldehyde allows for structural diversity in the final Betti base product.

Table 1: Synthesis of Betti Base Derivatives Using 5-Methylthiazol-2-amine

| Aryl Aldehyde Component | Reaction Method | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Microwave | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | Microwave | 95 | researchgate.net |

| 4-Methylbenzaldehyde | Microwave | 92 | researchgate.net |

| 4-Methoxybenzaldehyde | Ultrasound | 92 | researchgate.net |

| 3-Nitrobenzaldehyde | Conventional Heating | 86 | researchgate.net |

Generation of Novel Heterocyclic Scaffolds

The reactivity of the 2-aminothiazole moiety makes it a versatile precursor for constructing a variety of fused and linked heterocyclic systems via MCRs. While the direct synthesis of pyrazolotriazoles was not explicitly detailed, the underlying principles are demonstrated in the synthesis of other complex heterocycles.

For example, derivatives of 2-amino-5-methylthiazole serve as key intermediates in the multi-step synthesis of new scaffolds containing the 1,3,4-oxadiazole-2-thiol (B52307) moiety. nih.govresearchgate.net The process begins with the transformation of a 2-amino-5-methylthiazole derivative into a corresponding acetohydrazide, which is then cyclized with carbon disulfide to form the oxadiazole ring. nih.gov The resulting intermediate can then be condensed with various aldehydes to create a library of Schiff bases, demonstrating the generation of a novel, linked heterocyclic system. nih.govresearchgate.net

Furthermore, research on analogous aminoazoles, such as 3-amino-1,2,4-triazole, shows their utility in MCRs with aldehydes and pyruvic acid to form dihydrotriazolopyrimidine derivatives. researchgate.net The reaction outcome can be switched between different heterocyclic products based on the conditions, such as conventional heating versus ultrasonic activation. researchgate.net This highlights the potential of aminoazole building blocks, including 5-methylthiazol-2-amine, to participate in condition-dependent MCRs to generate diverse heterocyclic scaffolds. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies via Derivatization

Derivatization of the 5-methylthiazol-2-amine scaffold is a critical strategy for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence biological activity. nih.govnih.govmdpi.com

In one study, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were synthesized and evaluated for anti-inflammatory activity. nih.gov The SAR analysis revealed that both the nature and position of substituents on the benzylidene ring were crucial for activity. Derivatives with electron-withdrawing nitro groups (e.g., 3-NO2 and 4-NO2) were found to be potent, whereas those with electron-donating groups were less favorable. nih.gov This suggests that the electronic properties of the substituent significantly modulate the compound's interaction with its biological target, identified as the COX-1 enzyme. nih.gov

Another SAR study focused on the antioxidant activity of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives. nih.govresearchgate.net The results clearly indicated that the presence of electron-donating groups, such as a hydroxyl group on the aryl ring, led to dominant DPPH radical scavenging activity. nih.gov This highlights a direct correlation between the electronic nature of the substituent and the antioxidant capacity of the molecule.

Table 2: Effect of Substitution on Antioxidant (DPPH Scavenging) Activity

| Substituent on Aldehyde-Derived Moiety | IC₅₀ (μg/mL) | Inference | Reference |

|---|---|---|---|

| 4-Hydroxy | 14.9 | Strong Activity (Electron-donating) | nih.gov |

| 4-Methoxy | 15.0 | Strong Activity (Electron-donating) | nih.gov |

| 4-Methyl | 18.9 | Moderate Activity | nih.gov |

| 4-Chloro | 22.4 | Lesser Activity (Electron-withdrawing) | nih.gov |

| 4-Nitro | 27.5 | Lesser Activity (Electron-withdrawing) | nih.gov |

Similarly, SAR studies on 2-aminothiazole derivatives as anticancer agents have shown that substituting the C5-position of the thiazole ring with a bromo group can enhance cytotoxicity. nih.gov In contrast, adding a methyl group at the C4 or C5 position often decreases potency. nih.gov These findings are crucial for the rational design of new therapeutic agents based on the 2-amino-5-methylthiazole scaffold. mdpi.comnih.govresearchgate.net

Coordination Chemistry and Applications in Catalysis

5-Methylthiazol-2-amine as a Ligand in Metal Complex Formation

5-Methylthiazol-2-amine is a versatile heterocyclic ligand used in the preparation of coordination compounds. sigmaaldrich.com Thiazoles, as five-membered heteroaromatic rings containing both a soft base (sulfur) and a hard base (nitrogen), can coordinate with a variety of hard and soft metals. nih.gov This dual-donor potential makes them valuable in constructing complex molecular architectures. The coordination with metal ions often enhances the pharmacological and toxicological properties of the ligand. royalsocietypublishing.org Specifically, 5-Methylthiazol-2-amine can be used to create mixed-ligand complexes, such as with dien (diethylenetriamine) and a metal center like Cu(II), and is also a component in the synthesis of certain Schiff base coordination compounds. sigmaaldrich.com The formation of these complexes is a key step in exploring their potential applications, including their use in studying DNA interactions.

Synthesis and Structural Elucidation of Mixed-Ligand Metal Complexes (e.g., Cu(II) Complexes)

The synthesis of mixed-ligand metal complexes involving 5-Methylthiazol-2-amine often follows a stepwise procedure. For instance, new series of Cu(II) coordination compounds can be synthesized from starting materials like [Cu(dienX(2))Y(2)], where 'dien' is diethylenetriamine (B155796), 'X' can be an oxygen or sulfur-containing group from an aldehyde, and 'Y' is a halide or nitrate. researchgate.net

A typical synthesis involves first creating a Schiff base from diethylenetriamine and an aldehyde (like 2-furaldehyde or 2-thiophene-carboxaldehyde). researchgate.net This Schiff base is then reacted with a copper salt, such as CuBr₂, in a solvent like methanol. The subsequent addition of 5-Methylthiazol-2-amine (often abbreviated as 2a-5mt) to the reaction mixture results in the formation of the final mixed-ligand complex adduct. researchgate.net The formation of the solid product is often indicated by a color change in the reaction solution. researchgate.net

The general synthetic protocol for metal complexes with aminothiazole-derived Schiff bases can also involve refluxing an ethanolic solution of the ligand with a corresponding transition metal salt for several hours. royalsocietypublishing.org The stoichiometry is often a 2:1 molar ratio of ligand to metal. royalsocietypublishing.orgnih.gov

Once synthesized, the structures of these complexes are determined through a variety of analytical techniques. These include elemental analysis (C, H, N, Cu), spectroscopic methods, magnetic susceptibility measurements, and molar conductivity. researchgate.net These methods help to establish the composition, bonding, and geometric arrangement of the ligands around the central metal ion. researchgate.netmjcce.org.mk

Table 1: Example of a Synthesized Mixed-Ligand Cu(II) Complex Adduct

| Property | Details |

|---|---|

| Complex Type | Adduct of a Cu(II) Schiff base complex with 2-amino-5-methylthiazole (B129938). researchgate.net |

| Starting Materials | [Cu(dienXXY(2))], 2-amino-5-methylthiazole (2a-5mt). researchgate.net |

| Resulting Compound | [Cu(dienXXY(2))(2a-5mt)]. researchgate.net |

| Physical Properties | Monomeric, paramagnetic, and behaves as a 1:1 electrolyte. researchgate.net |

| Coordination Geometry | Octahedral. researchgate.net |

Investigation of Metal-Ligand Binding Modes and Geometries

Understanding how 5-Methylthiazol-2-amine binds to a metal center is crucial for predicting the properties and reactivity of the resulting complex. In mixed-ligand adducts, such as those with Cu(II)-dien Schiff bases, the coordination sphere of the copper ion is completed by the nitrogen atom of the thiazole (B1198619) ring of the 5-Methylthiazol-2-amine molecule. researchgate.net This binding mode results in an octahedral configuration around the copper center. researchgate.net

In platinum complexes, aminothiazole derivatives can coordinate either through the exocyclic amine nitrogen or the endocyclic ring nitrogen, and this binding mode significantly affects the complex's biological activity. nih.gov For other transition metal complexes with aminothiazole-derived Schiff bases, spectral and magnetic data have also suggested octahedral geometries. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for investigating the geometry and bonding in paramagnetic complexes, particularly those of Cu(II). The parameters derived from ESR spectra, such as the g-tensor values (g|| and g⊥), can reveal the ground state of the unpaired electron and the nature of the metal-ligand bond. researchgate.net For instance, a g|| value less than 2.3 suggests a covalent environment, while a value greater than 2.3 indicates an ionic environment. researchgate.net The Hathaway expression, G = (g|| - 2.0023) / (g⊥ - 2.0023), is used to assess the extent of exchange coupling between metal centers in a solid complex. researchgate.net A 'G' value of less than four points to considerable exchange interaction. researchgate.net In one study of a Cu(II) complex with a Schiff base derived from 5-chlorosalicylidene and 2-amino-5-methylthiazole, the reported g-values indicated a covalent character and significant exchange interaction. researchgate.net

Table 2: ESR Parameters for a Cu(II) Complex of a 5-Methylthiazole (B1295346) Derivative | Parameter | Value | Interpretation | | --- | --- | --- | | g|| | 2.2298 | Suggests a covalent metal-ligand bond environment. researchgate.net | | g⊥ | 2.1486 | Used in calculating g_av and G. researchgate.net | | g_av | 2.1757 | Average g-value. researchgate.net | | G | 1.553 | Indicates considerable exchange interaction between Cu(II) centers. researchgate.net | Data for the Cu(II) complex of 5–chlorosalicylidene–2–amino–5–methylthiazole. researchgate.net

Catalytic Applications of 5-Methylthiazol-2-amine Containing Complexes

Transition metal complexes are widely recognized for their catalytic activity in a vast array of chemical reactions. nih.govgoogle.com The coordination of ligands like 5-Methylthiazol-2-amine to a metal center can modulate its electronic properties and create a specific geometric environment, which in turn can lead to potent catalytic activity. nih.gov

While traditional industrial catalysis is a major application, the catalytic role of these complexes is also prominent in biological systems. Metal complexes containing 5-Methylthiazol-2-amine or its derivatives have shown significant potential as bioactive compounds, acting as catalysts or mediators in biological processes. For example, adducts of Cu(II) Schiff base complexes with 5-Methylthiazol-2-amine have demonstrated increased antibacterial and anticancer activity compared to the starting materials. researchgate.net This enhancement is attributed to the formation of the metal complex.

The catalytic activity of such complexes is often linked to their ability to interact with biological macromolecules like DNA. The specific binding mode of the ligand to the metal can influence how the complex interacts with DNA, affecting processes like DNA cleavage or replication. nih.gov The development of these metal complexes represents a promising strategy for creating new therapeutic agents that can catalyze specific reactions within a biological system. google.com

Supramolecular Chemistry and Non Covalent Interactions

Design and Fabrication of Solid-State Adducts

The design of solid-state adducts of 5-methylthiazol-2-amine hydrochloride is predicated on the principles of molecular recognition and the formation of robust intermolecular interactions. The 5-methylthiazol-2-aminium cation is a versatile hydrogen-bond donor, featuring acidic protons on the primary amine group and the heterocyclic nitrogen atom. This allows for the strategic design of co-crystals and salts with a variety of hydrogen-bond acceptors, most notably carboxylic acids.

The fabrication of these solid-state adducts typically involves co-crystallization from a solution containing both this compound and a selected co-former, such as a dicarboxylic acid. The choice of solvent is critical, as it can influence the solubility of the components and the kinetics of crystal growth. Evaporation, slow cooling, or vapor diffusion techniques are commonly employed to yield crystalline materials.

An analogous and well-documented strategy in crystal engineering involves the co-crystallization of amine hydrochlorides with neutral organic acids. nih.gov In this approach, the chloride ion, which can be an underutilized hydrogen-bond acceptor, is complemented by strong hydrogen-bond donors from the organic acid. This leads to the formation of stable, multi-component crystalline phases. It is conceivable that a similar strategy could be effectively applied to this compound to generate novel solid-state adducts with tailored properties.

Analysis of Hydrogen Bonding Networks (N-H•••N, N-H•••O, O-H•••N, O-H•••O)

The supramolecular architecture of crystalline adducts of this compound is dominated by a network of hydrogen bonds. The key interactions involve the protonated amine and thiazolium groups as donors and the chloride anion or the functional groups of a co-former (e.g., carboxylate oxygen atoms) as acceptors.

In the absence of a co-former, the crystal structure of this compound would likely be characterized by strong N-H•••Cl hydrogen bonds. The 5-methylthiazol-2-aminium cation possesses multiple hydrogen bond donors, which can lead to the formation of extensive one-, two-, or three-dimensional networks.

When co-crystallized with a carboxylic acid, the hydrogen bonding landscape becomes more complex and predictable. The interaction between the protonated aminothiazolium cation and the carboxylate group of the acid is a particularly robust and frequently observed supramolecular synthon. This interaction typically involves the formation of a charge-assisted N-H•••O hydrogen bond.

Based on studies of related 2-aminothiazolium salts, several types of hydrogen bonds are anticipated:

N-H•••O: This is expected to be the most prevalent and structurally directing interaction in co-crystals with carboxylic acids. The acidic protons of the 5-methylthiazol-2-aminium cation will readily donate to the oxygen atoms of the carboxylate group.

O-H•••N and O-H•••O: In cases where the carboxylic acid co-former also possesses hydroxyl groups, these types of hydrogen bonds can further extend the supramolecular network.

N-H•••N: While less common in the presence of strong acceptors like carboxylates, N-H•••N interactions could play a role in the packing of the 5-methylthiazol-2-aminium cations themselves or in adducts with nitrogen-containing co-formers.

Role of 5-Methylthiazol-2-amine in Crystal Engineering

In crystal engineering, 5-methylthiazol-2-amine, particularly in its protonated form, serves as a versatile building block for the construction of novel supramolecular architectures. Its key attributes for this role include:

Multiple Hydrogen-Bond Donor Sites: The presence of several acidic protons allows for the formation of diverse and robust hydrogen-bonding motifs.

Charge-Assisted Interactions: As a cation, it can form strong, charge-assisted hydrogen bonds with anionic or polar neutral co-formers, enhancing the stability of the resulting crystal lattice.

Aromatic System: The thiazole (B1198619) ring can participate in π-π stacking interactions, which can provide additional stabilization to the crystal packing.

The primary role of the 5-methylthiazol-2-aminium cation in crystal engineering is to act as a reliable and predictable node in the formation of extended networks. By selecting appropriate co-formers with complementary hydrogen-bond acceptor sites, it is possible to systematically design and synthesize crystalline materials with desired structural motifs and, consequently, physical properties.

Exploration of Supramolecular Synthons in Co-Crystallization Systems

The concept of supramolecular synthons is central to the rational design of co-crystals. A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the context of this compound co-crystallization, the most significant synthon is the aminothiazolium-carboxylate heterosynthon .

This synthon is formed through the interaction of the protonated 2-amino group and the thiazolium ring nitrogen with the carboxylate group of a co-former. A common and highly stable motif arising from this interaction is the R2(2)(8) graph set dimer . This motif involves a pair of hydrogen bonds between the aminothiazolium cation and the carboxylate anion, forming a robust eight-membered ring. Studies on co-crystals of other 2-aminothiazole (B372263) derivatives with carboxylic acids have consistently shown the prevalence of this synthon. nih.gov

The exploration of supramolecular synthons in systems involving this compound would involve co-crystallization with a library of carboxylic acids and other potential co-formers. By analyzing the resulting crystal structures, it would be possible to identify recurring and predictable patterns of intermolecular interactions. This knowledge can then be used to design more complex supramolecular architectures with a higher degree of control.

Table of Plausible Supramolecular Synthons with 5-Methylthiazol-2-aminium

| Synthon Name | Interacting Groups | Typical Graph Set | Description |

| Aminothiazolium-Carboxylate Heterosynthon | 5-Methylthiazol-2-aminium and Carboxylate | R2(2)(8) | A robust and common synthon involving a pair of N-H•••O hydrogen bonds, forming a stable eight-membered ring. |

| Aminothiazolium-Chloride | 5-Methylthiazol-2-aminium and Chloride | - | Strong N-H•••Cl interactions that would likely dominate the crystal structure of the pure hydrochloride salt. |

| Cation-Anion-Acid Heterotrimer | 5-Methylthiazol-2-aminium, Chloride, and Carboxylic Acid | - | A potential multi-component synthon where the carboxylic acid bridges the cation and anion through hydrogen bonds. |

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 5-Methylthiazol-2-amine hydrochloride begins with establishing its fundamental structural and electronic properties. The neutral form, 2-Amino-5-methylthiazole (B129938), serves as the basis for these calculations. Its molecular formula is C4H6N2S, with a molecular weight of approximately 114.17 g/mol . nih.gov Three-dimensional conformer models show a nearly planar thiazole (B1198619) ring. nih.gov

Electronic structure calculations provide insight into the distribution of electrons within the molecule, which is key to understanding its geometry and reactivity. These calculations determine properties such as bond lengths, bond angles, and partial atomic charges. For instance, in related aminothiazole structures, the nitrogen and sulfur heteroatoms in the thiazole ring, along with the exocyclic amino group, are regions of significant electronic activity. researchgate.net

Table 1: Computed Molecular Properties of 2-Amino-5-methylthiazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H6N2S | nih.gov |

| Molecular Weight | 114.17 g/mol | |

| Exact Mass | 114.02516937 g/mol | nih.gov |

| Topological Polar Surface Area | 67.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

This data is for the neutral base, 2-Amino-5-methylthiazole.

Density Functional Theory (DFT) for Reactivity and Structural Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and predict the geometry and reactivity of molecules. researchgate.net For aminothiazole derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity. nih.gov

These calculations are also used to determine various global reactivity descriptors, which predict the molecule's behavior in chemical reactions. researchgate.net These descriptors include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govresearchgate.net For example, studies on related aminothiazole structures have used these parameters to correlate theoretical predictions with experimental outcomes, such as reaction kinetics. researchgate.net The analysis of these descriptors helps in predicting how 5-Methylthiazol-2-amine might act as a nucleophile or electrophile in different chemical environments.

Table 2: Representative Global Reactivity Descriptors from DFT Studies on Aminothiazoles

| Descriptor | Symbol | Significance |

|---|---|---|

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

| Chemical Potential | μ | The escaping tendency of electrons from a stable system. |

| Hardness | η | Resistance to change in electron configuration. nih.gov |

| Softness | S | The reciprocal of hardness, indicating higher reactivity. nih.gov |

| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

Note: Specific values are dependent on the exact molecule and the computational basis set used.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Derivatives of 2-aminothiazole (B372263) are frequently studied as inhibitors of various enzymes, and docking simulations reveal how they fit into the active sites of these targets. nih.govnih.gov For instance, studies on 2-aminothiazole inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5) have used molecular docking to understand their binding mechanisms. nih.gov

Docking simulations calculate a score, often expressed as binding affinity or binding free energy (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov These simulations also predict the specific orientation (pose) of the ligand within the binding pocket, identifying key molecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For example, in the study of 2-aminothiazole inhibitors with CDK5, hydrogen bonding with the amino acid residue Cys83 was identified as a crucial factor for binding affinity. nih.gov The ranking of calculated binding energies often shows good correlation with experimentally determined inhibitory activities. nih.gov

Molecular Interaction Fields (MIFs) are an extension of docking analysis used to map the interaction energies between a ligand and the active site of a target protein. MIFs calculate steric and electrostatic interaction energies, visualizing favorable and unfavorable regions for different types of chemical groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups). While specific MIF studies on this compound are not widely documented, the principles are applied in docking analyses that map hydrophobic and hydrogen bonding interactions. nih.govnih.gov This mapping provides a detailed picture of the binding site's chemical environment and helps explain why a particular ligand orientation is favored, guiding the rational design of more potent and selective inhibitors.

Predictive Studies on Chemical Properties and Behavior

Computational studies collectively provide a predictive framework for the chemical properties and behavior of this compound. DFT calculations predict its intrinsic reactivity, identifying which parts of the molecule are likely to be involved in chemical reactions. mdpi.comnih.gov The HOMO-LUMO gap, for example, can predict its stability and potential as a charge-transfer agent. nih.gov

Molecular docking and dynamics simulations predict its behavior in a biological context. nih.gov By simulating the interaction with various protein targets, these studies can suggest potential therapeutic applications or off-target effects. nih.govnih.gov For instance, the consistent finding of aminothiazole derivatives binding to kinase enzymes suggests that 5-Methylthiazol-2-amine could serve as a scaffold for developing new kinase inhibitors. nih.gov These predictive studies are crucial for hypothesis-driven research, allowing scientists to prioritize which compounds to synthesize and test in the laboratory, thereby accelerating the discovery process. nih.gov

Applications in Advanced Materials Science

Development of Polymer Monomers (e.g., Acrylamide (B121943) Derivatives)

5-Methylthiazol-2-amine hydrochloride is a precursor in the development of specialized polymer monomers, particularly acrylamide and methacrylamide (B166291) derivatives. The primary amine of the parent compound, 2-amino-5-methylthiazole (B129938), can be readily acylated to introduce a polymerizable vinyl group.

A key example is the synthesis of N-(5-methyl-1,3-thiazol-2-yl)methacrylamide (MTMAAm). This monomer can be synthesized from 2-amino-5-methylthiazole and methacryloyl chloride researchgate.net. The resulting monomer, containing the 5-methylthiazole (B1295346) moiety, can then be homopolymerized or copolymerized with other vinyl monomers like styrene, methyl methacrylate (B99206) (MMA), acrylonitrile (B1666552) (AN), and vinyl acetate (B1210297) (VA) to create a range of functional polymers researchgate.netresearchgate.net. The incorporation of the thiazole (B1198619) ring into the polymer backbone can influence the material's thermal stability, refractive index, and other physicochemical properties.

The general synthetic approach involves the reaction of the amine with an acyl chloride, such as methacryloyl chloride, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction researchgate.net. Studies on the copolymerization of similar thiazole-containing methacrylamide monomers have been conducted to determine their reactivity ratios with common comonomers, providing essential data for designing copolymers with desired compositions and properties researchgate.netresearchgate.netdntb.gov.ua.

Table 1: Reactivity Ratios for Copolymerization of Thiazole-Containing Methacrylamide Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

|---|---|---|---|---|

| N-(2-thiazolyl)methacrylamide (TMA) | Methyl Methacrylate (MMA) | 0.59 ± 0.05 | 2.72 ± 0.03 | Fineman-Ross & Kelen-Tüdös researchgate.net |

| N-(2-thiazolyl)methacrylamide (TMA) | Styrene (St) | 0.39 ± 0.02 | 0.90 ± 0.01 | Fineman-Ross & Kelen-Tüdös researchgate.net |

| N-(2-thiazolyl)methacrylamide (TMA) | Acrylonitrile (AN) | 0.77 ± 0.06 | 1.99 ± 0.04 | Fineman-Ross & Kelen-Tüdös researchgate.net |

| N-(2-thiazolyl)methacrylamide (TMA) | Vinyl Acetate (VA) | 0.80 ± 0.08 | 0.40 ± 0.05 | Fineman-Ross & Kelen-Tüdös researchgate.net |

This table is illustrative of the types of data generated for thiazole-based monomers. The reactivity ratios indicate how readily each monomer reacts with itself versus the other monomer during copolymerization.

Integration into Dye Chemistry for Advanced Chromophores

The 5-methylthiazole core is a valuable component in the design of advanced chromophores, which are the parts of molecules responsible for their color. The electron-rich nature of the thiazole ring makes it an effective building block in donor-acceptor (D-A) type dyes. This compound can be used as a starting material to synthesize more complex thiazole derivatives that are then incorporated into dyes jocpr.comnih.gov.

For instance, the 2-amino group can be diazotized and coupled with other aromatic compounds to form azo dyes. More sophisticated synthetic routes involve multi-step reactions where the thiazole unit is integrated into larger conjugated systems. These systems often feature electron-donating and electron-withdrawing groups to tune the photophysical properties, such as the absorption and emission wavelengths nih.govchim.it.

A notable class of materials is thiazolo[5,4-d]thiazole-based dyes, which are known for their rigid, planar structure that facilitates strong intermolecular π-π stacking and excellent charge transport properties rsc.orgresearchgate.netscispace.com. While not directly synthesized from this compound in one step, the fundamental thiazole chemistry is integral to their construction. The synthesis of such complex chromophores often involves the condensation of aminothiazole derivatives with other heterocyclic or aromatic aldehydes nih.gov. The resulting dyes have applications in various fields, including as disperse dyes for coloring polyester (B1180765) fibers researchgate.net.

Table 2: Examples of Thiazole-Based Chromophore Systems

| Chromophore System | Key Features | Potential Applications | Representative References |

|---|---|---|---|

| Carbazole-Thiazole Dyes | Donor-Acceptor structure, tunable fluorescence | Organic Light-Emitting Diodes (OLEDs), sensors | nih.gov |

| Thiazolo[5,4-d]thiazole (B1587360) (TTz) Dyes | Rigid, planar, electron-deficient core | Organic photovoltaics, solid-state lighting | rsc.orgresearchgate.netscispace.com |

| Azo Disperse Dyes | Strong absorption in the visible spectrum | Textile dyeing | researchgate.net |

Exploration in Electronic and Optical Materials

The thiazole ring, and by extension the 5-methylthiazole moiety, is an important heterocycle in the field of organic electronics due to its electron-accepting nature researchgate.net. This property allows for the design of materials with specific electronic and optical characteristics. Polymers and small molecules containing the 5-methylthiazole unit are explored for their potential use as organic semiconductors rsc.orgresearchgate.net.

Thiazolo[5,4-d]thiazole, a fused-ring system, is particularly noted for its high oxidative stability and planarity, which are desirable features for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) rsc.org. The synthesis of these advanced materials often relies on the chemical reactivity of simpler thiazole precursors like this compound.

Furthermore, polyamides and other polymers incorporating thiadiazole (a related five-membered ring with two nitrogen and one sulfur atom) or thiazole units have been shown to exhibit interesting optical properties, such as high refractive indices and good thermal stability researchgate.net. The presence of the sulfur atom and the aromatic nature of the ring contribute to these properties. Research in this area focuses on synthesizing new polymers and characterizing their optical constants, such as refractive index and birefringence, which are critical for applications in optical films and coatings researchgate.netresearchgate.net.

Influence on Optoelectronic Device Performance (e.g., Dye-Sensitized Solar Cells)

In the realm of optoelectronics, this compound is a relevant precursor for the synthesis of organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs) google.com. DSSCs are a type of photovoltaic cell that uses a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to absorb sunlight frontiersin.org.

The performance of a DSSC is critically dependent on the properties of the dye, including its light-harvesting efficiency, energy levels, and the stability of its binding to the TiO2 surface frontiersin.orgresearchgate.netnih.gov. Thiazole and thiazolo[5,4-d]thiazole units are frequently incorporated into the structure of D-π-A (Donor-π-bridge-Acceptor) organic sensitizers researchgate.netscispace.com. The thiazole moiety can act as part of the π-conjugated bridge that facilitates intramolecular charge transfer from the donor to the acceptor part of the molecule upon photoexcitation.

Table 3: Performance of Selected Thiazole-Based Dyes in DSSCs

| Dye Structure Type | Power Conversion Efficiency (PCE) | Key Finding | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]thiazole-based D-π-A Dye | Up to 7.71% | High light absorption and good stability | researchgate.net |

| Phenothiazine-based Dye with Thiazole unit | ~4.22% | Double D-A branches enhance performance | nih.gov |

| Thiazolo[5,4-d]thiazole-based Dyes for Greenhouses | 5.6-6.1% | Optimized for specific light spectra | scispace.com |

This table presents examples of DSSC performance using dyes that incorporate the thiazole structural motif.

Mechanistic Biological Studies in Vitro and Molecular Level

Investigation of Molecular Target Interactions and Biochemical Pathway Modulation

The biological effects of 5-methylthiazol-2-amine derivatives are underpinned by their specific interactions with various molecular targets. These interactions can lead to the modulation of critical biochemical pathways involved in cellular signaling and disease processes.

Enzyme and Receptor Binding Studies

Derivatives of the 2-aminothiazole (B372263) core structure have been shown to interact with several key enzymes and receptors, suggesting a broad potential for therapeutic applications.

Research into aryl 2-aminothiazoles has identified them as a novel class of non-ATP-competitive inhibitors of protein kinase CK2. nih.gov These compounds bind to an allosteric pocket at the interface of the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the enzyme. nih.gov Initial hits, such as a 2-aminothiazole derivative identified through virtual screening, showed an IC₅₀ value of 27.7 μM for CK2α. nih.gov Subsequent optimization led to derivatives with improved potency; for example, a para-substituted benzoic acid derivative exhibited an IC₅₀ of 7.0 μM, and further modifications resulted in a compound with an IC₅₀ of 3.4 μM. nih.gov One of the most potent compounds in a later study, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, demonstrated a submicromolar IC₅₀ of 0.6 μM against purified CK2α. nih.gov

In a separate line of investigation, benzo[d]thiazol-2-amine derivatives have been evaluated for their binding affinity to the Human Epidermal growth factor Receptor (HER) enzyme through molecular docking studies. These studies revealed that specific derivatives could interact effectively with the enzyme, with one compound displaying a high binding affinity docking score of -10.4 kcal/mol. nih.gov

Furthermore, other 2-amino thiazole (B1198619) derivatives have demonstrated inhibitory activity against metabolic enzymes like carbonic anhydrase (CA) and cholinesterases. For instance, 2-amino-4-(4-chlorophenyl)thiazole showed a potent inhibition of human CA I with a Kᵢ of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was the most effective inhibitor against human CA II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

Table 1: Enzyme and Receptor Binding Data for Thiazole Derivatives

| Compound Class | Target Enzyme/Receptor | Measurement | Value |

|---|---|---|---|

| Aryl 2-aminothiazole derivative | Protein Kinase CK2α | IC₅₀ | 27.7 μM |

| Para-substituted benzoic acid 2-aminothiazole derivative | Protein Kinase CK2α | IC₅₀ | 7.0 μM |

| Optimized 2-aminothiazole derivative | Protein Kinase CK2α | IC₅₀ | 3.4 μM |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid | Protein Kinase CK2α | IC₅₀ | 0.6 μM |

| Benzo[d]thiazol-2-amine derivative | HER Enzyme | Binding Affinity | -10.4 kcal/mol |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Kᵢ | 0.008 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Kᵢ | 0.124 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ | 0.129 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ | 0.083 µM |

DNA Interaction Studies and Topoisomerase Inhibition

The interaction with DNA and the inhibition of topoisomerase enzymes are key mechanisms for many anticancer agents. While direct studies on 5-methylthiazol-2-amine hydrochloride are lacking, research on related heterocyclic structures provides context. For example, Voreloxin, a known thiazole derivative, functions by interacting with topoisomerase II, leading to DNA damage and cell death.

Studies on other heterocyclic systems have also demonstrated topoisomerase II inhibition. For instance, certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have been identified as topoisomerase II poisons, stabilizing the DNA-enzyme cleavage complex. nih.gov Similarly, some thiophene (B33073) derivatives have been shown to inhibit the alpha isoform of topoisomerase II, with one compound exhibiting an IC₅₀ value of 68.9 µM in Molt4 cancer cells. juniperpublishers.com Benzofuroquinolinedione derivatives have also displayed potent topoisomerase II inhibitory activity, with some compounds showing IC₅₀ values as low as 0.68 µM, significantly more potent than the standard drug etoposide. nih.gov Molecular docking studies of certain benzo[d]thiazol-2-amine derivatives have also explored their potential for drug-DNA interactions. nih.gov

Elucidation of Anti-Inflammatory Mechanisms

A significant body of research has focused on the anti-inflammatory properties of 5-methylthiazol-2-amine derivatives, uncovering their ability to modulate key pathways in the inflammatory response.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity and found to be selective inhibitors of COX-1. nih.govnih.gov The inhibitory effect of some of these compounds was reported to be superior to the reference drug naproxen. nih.gov The study identified COX-1 as the primary molecular target for the anti-inflammatory action of these specific derivatives. nih.govnih.gov In contrast, these compounds showed no significant inhibitory activity against COX-2 or lipoxygenase (LOX). nih.gov

Modulation of Inflammasome Activation (e.g., NLRP3 Pathways)

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity by activating inflammatory caspases. A novel thiazole derivative, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), has been shown to exert anti-inflammatory effects by attenuating NLRP3 inflammasome activation in lipopolysaccharide (LPS)-induced microglial cells. nih.govnih.govnih.govnih.govkoreascience.krbohrium.com Studies demonstrated that KHG26700 significantly suppressed the LPS-induced increase in the expression of the NLRP3 protein. nih.govkoreascience.krbohrium.com This inhibitory effect on the NLRP3-mediated signaling pathway is a key component of its anti-inflammatory mechanism. nih.govnih.govnih.govkoreascience.krbohrium.com The activation of the NLRP3 inflammasome is a critical step in the production of pro-inflammatory cytokines, and its modulation by this derivative highlights a significant therapeutic potential.

Regulation of Inflammatory Mediators (e.g., NF-κB, ROS)

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) are also linked to its ability to regulate NF-κB signaling. nih.govnih.govnih.gov This derivative was found to reduce immune responses associated with the NF-κB signaling pathway in LPS-stimulated microglial cells. nih.govnih.gov Specifically, KHG26700 suppressed the LPS-induced phosphorylation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and subsequent activation of inflammatory gene expression. nih.gov

In addition to modulating NF-κB, KHG26700 also down-regulates the production of reactive oxygen species (ROS) enhanced by LPS. nih.govkoreascience.krbohrium.com ROS can act as signaling molecules that contribute to the activation of the NLRP3 inflammasome and other inflammatory pathways. By suppressing both NF-κB activation and ROS production, this derivative demonstrates a multi-faceted approach to controlling inflammation.

Molecular Basis of Antioxidant Activity

While direct studies on the antioxidant activity of this compound are limited in publicly available scientific literature, extensive research has been conducted on its derivatives, particularly those incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety. These studies provide valuable insights into the potential antioxidant mechanisms of the broader 2-amino-5-methylthiazole (B129938) scaffold.

Radical Scavenging Mechanisms (e.g., DPPH, Nitric Oxide, Hydroxyl, Superoxide)

Derivatives of 5-Methylthiazol-2-amine have been evaluated for their ability to scavenge various free radicals, a key mechanism of antioxidant action. nih.gov

DPPH Radical Scavenging: In studies on 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives, several compounds demonstrated significant scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity is attributed to the ability of the compounds to donate a hydrogen atom, thereby neutralizing the free radical. nih.gov

Hydroxyl Radical Scavenging: The same series of derivatives was tested for their capacity to scavenge hydroxyl radicals (•OH), which are highly reactive and can cause significant cellular damage. The study, using the Fenton's reaction to generate hydroxyl radicals, found that some derivatives exhibited notable inhibitory effects. For instance, compounds 6a and 6e in the series showed better inhibition compared to other tested compounds, with IC50 values of 17.9 and 18.00 μg/mL, respectively. nih.gov

Nitric Oxide Radical Scavenging: The scavenging activity against nitric oxide (NO) radicals was also investigated. The synthesized 2-amino-5-methylthiazole derivatives containing a 1,3,4-oxadiazole-2-thiol moiety displayed moderate to good nitric oxide scavenging activity. researchgate.net

Superoxide (B77818) Radical Scavenging: The ability to scavenge superoxide anion radicals (O2•−) was assessed using the nitroblue tetrazolium (NBT) method. The tested 2-amino-5-methylthiazole derivatives were found to be moderate to weak superoxide radical scavengers, with IC50 values ranging from 17.2 to 48.6 μg/mL. nih.govresearchgate.net

Interactive Data Table: IC50 Values for Antioxidant Assays of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol Derivatives

N/A: Data not available in the provided search results. The table is based on data for derivatives of 5-Methylthiazol-2-amine. nih.gov

Structure-Antioxidant Activity Relationships

The antioxidant activity of 2-amino-5-methylthiazole derivatives is significantly influenced by the nature and position of substituents on the molecule. researchgate.netresearchgate.net

Research on 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives has shown that the presence of electron-donating groups on the aromatic ring enhances antioxidant activity. For example, compounds with hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, particularly at the para position, exhibit dominant DPPH radical scavenging activity. researchgate.net This is likely due to the increased ability of the molecule to donate a hydrogen atom and stabilize the resulting radical. researchgate.net Conversely, the presence of electron-withdrawing groups, such as a nitro group (-NO2), can lead to a decrease in antioxidant capacity compared to derivatives with electron-donating groups. researchgate.net The addition of a methyl group has also been suggested to increase antioxidant activity by stabilizing the generated radical during oxidation. researchgate.net

Mechanistic Studies of Antimicrobial Action

The antimicrobial mechanisms of this compound have not been specifically elucidated in the available literature. However, studies on related thiazole derivatives provide insights into potential modes of action.

Inhibition of Microbial Cell Wall Synthesis

Research on novel thiazole aminoguanidines suggests that they may exert their antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. nih.gov The potential targets identified for these compounds are undecaprenyl diphosphate (B83284) synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), which are crucial enzymes in the bacterial cell wall synthesis pathway. nih.gov Another study on 2-Amino-4-Methylthiazole analogues indicated that these compounds might act by disrupting the bacterial membrane, leading to cell wall lysis and rapid bactericidal activity. nih.gov

Interference with Microbial Metabolic Pathways

Studies on other heterocyclic amines have shown interference with microbial metabolic pathways. For instance, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) has been found to disrupt the intestinal bacterial composition and affect glycerophospholipid and linoleic acid metabolism. nih.gov While not directly on the subject compound, this suggests that aminothiazole derivatives could potentially interfere with microbial metabolic processes. Some 2-aminothiazole derivatives have been investigated as inhibitors of GlcN-6-P Synthase, an enzyme involved in a key metabolic pathway. nih.gov

In Vitro Efficacy Against Bacterial and Fungal Strains

While specific data for this compound is scarce, various derivatives of 2-aminothiazole have demonstrated in vitro efficacy against a range of bacterial and fungal strains. mdpi.commdpi.com

One study on 2-amino-5-alkylidene-thiazol-4-ones reported modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. cymitquimica.com Thiazolyl-thiourea derivatives have shown activity against Candida albicans. mdpi.com Furthermore, some amide derivatives of 2-amino-4-phenyl-5-phenylazothiazole displayed good antimicrobial activity against E. coli, S. aureus, A. niger, and A. oryzae. mdpi.com

Interactive Data Table: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

This table summarizes findings for various derivatives of 2-aminothiazole, not this compound specifically. mdpi.comcymitquimica.com

Investigations in Anticancer Mechanisms (In Vitro)

No peer-reviewed studies were found that specifically investigated the in vitro anticancer mechanisms of this compound. The research in this area is centered on molecules synthesized using this compound as a starting material.

There is no available data from in vitro studies to suggest that this compound, in its simple form, inhibits the proliferation of cancer cells or induces apoptosis. The body of research on 2-aminothiazole derivatives shows that their ability to induce apoptosis and halt the cell cycle in cancer cell lines is highly dependent on the specific chemical groups attached to the thiazole ring. ukrbiochemjournal.orgnih.govmdpi.comnih.gov For instance, studies on various substituted 2-aminothiazoles have detailed their pro-apoptotic effects through mechanisms such as caspase activation and modulation of the Bcl-2 protein family, but these findings are specific to the complex derivatives tested. nih.govnih.gov

Similarly, there are no scientific reports detailing the direct inhibition of the SIRT2 enzyme by this compound. The development of SIRT2 inhibitors is an active area of research for potential treatments of cancer and other diseases. nih.govnih.gov However, the thiazole-based compounds identified as potent SIRT2 inhibitors are structurally complex molecules. nih.govnih.gov Their inhibitory activity is a result of specific interactions between their larger, substituted structures and the enzyme's binding sites. There is no evidence to suggest that the simple this compound molecule possesses this inhibitory capability.

Advanced Characterization Techniques in Research

Spectroscopic Methodologies

Spectroscopy is fundamental to the molecular-level investigation of 5-Methylthiazol-2-amine hydrochloride, offering insights into its electronic and vibrational states, as well as the connectivity and spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would typically show distinct signals for the methyl protons (-CH₃), the vinyl proton on the thiazole (B1198619) ring (=CH-), and the amine protons (-NH₂). The chemical shift and splitting pattern of each signal confirm the electronic environment and neighboring protons.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments in the molecule. chemicalbook.com The spectrum would display separate resonances for the methyl carbon, the two sp²-hybridized carbons of the thiazole ring, and the carbon atom bonded to the amino group. ChemicalBook provides reference spectra for 2-Amino-5-methylthiazole (B129938). chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, confirming the C-H framework of the molecule. These methods are recognized as pertinent for resolving complex structures. nih.gov

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial proximity of atoms, irrespective of through-bond coupling. columbia.edu These experiments can confirm the close proximity between the protons of the methyl group and the proton on the C4 position of the thiazole ring. The NOE is effective for determining internuclear distances up to approximately 4 Å for small molecules. columbia.edu For medium-sized molecules where the standard NOE may be zero, the ROESY experiment is preferred as the ROE is always positive. columbia.edu

Table 1: Typical NMR Data for 5-Methylthiazol-2-amine Moiety

| Nucleus | Type of Signal | Expected Chemical Shift (ppm) | Description |

| ¹H | Singlet | ~2.3 | Methyl group protons (-CH₃) |

| ¹H | Singlet/Quartet | ~6.5 | Thiazole ring proton (H4) |

| ¹H | Broad Singlet | ~7.2 | Amino group protons (-NH₂) |

| ¹³C | Aliphatic | ~12 | Methyl group carbon (-CH₃) |

| ¹³C | Aromatic/Olefinic | ~120 | Thiazole ring carbon (C4) |

| ¹³C | Aromatic/Olefinic | ~140 | Thiazole ring carbon (C5) |

| ¹³C | Aromatic/Olefinic | ~170 | Thiazole ring carbon (C2) |

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.